7-(4-Benzylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Description
7-(4-Benzylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a triazolopyrimidine core substituted with a trifluoromethyl group at position 2, a methyl group at position 5, and a 4-benzylpiperazinyl moiety at position 5. This structure combines electron-withdrawing (trifluoromethyl) and electron-donating (benzylpiperazinyl) groups, which influence its physicochemical properties and biological interactions. The compound’s synthesis typically involves nucleophilic substitution or condensation reactions, as seen in analogous triazolopyrimidine derivatives .
Properties
IUPAC Name |
7-(4-benzylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N6/c1-13-11-15(27-17(22-13)23-16(24-27)18(19,20)21)26-9-7-25(8-10-26)12-14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNLDTZSGSUBBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cells.
Biochemical Pathways
The compound’s action on CDK2 affects the cell cycle regulation pathway. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis.
Result of Action
The result of the compound’s action is a significant inhibition of cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively).
Biological Activity
The compound 7-(4-benzylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure
The compound's structure is characterized by a triazolopyrimidine core with a benzylpiperazine substituent and a trifluoromethyl group. This unique configuration contributes to its biological properties.
The mechanism of action of this compound involves:
- Target Interaction : Binding to specific receptors or enzymes that modulate signaling pathways.
- Cell Cycle Regulation : Inducing cell cycle arrest and apoptosis in cancer cells by affecting proteins associated with these processes.
Research indicates that compounds within this class can inhibit pathways such as the ERK signaling pathway, leading to reduced phosphorylation levels of key proteins involved in cell proliferation and survival .
Anticancer Activity
Numerous studies have evaluated the anticancer potential of triazolopyrimidine derivatives. For instance:
- In Vitro Studies : The compound showed significant antiproliferative activity against various cancer cell lines such as MGC-803 and HCT-116. It was noted that certain derivatives exhibited IC50 values as low as 0.53 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| H12 | MGC-803 | 3.91 |
| Compound 2 | HCT-116 | 0.53 |
Antimicrobial Activity
Triazolopyrimidines have also demonstrated antibacterial and antiviral properties. The presence of the trifluoromethyl group enhances their interaction with microbial targets, thereby increasing their efficacy .
Antiplasmodial Activity
Recent research has highlighted the anti-Plasmodium activity of derivatives from this class. Some compounds showed promising results with IC50 values ranging from 0.023 to 20 µM against Plasmodium falciparum .
Case Studies
- ERK Signaling Pathway Inhibition : A study demonstrated that certain triazolopyrimidine derivatives could effectively inhibit the ERK pathway in cancer cells, leading to apoptosis and cell cycle arrest .
- Antiproliferative Effects : Another investigation reported that specific compounds within this series exhibited cytotoxic effects on MCF-7 breast cancer cells, further establishing their potential as anticancer agents .
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound "7-(4-Benzylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine":
Chemical Information
Unfortunately, the provided search results do not offer specific details regarding the applications, case studies, or comprehensive research findings for "this compound". However, they do provide information on related compounds and general concepts that could be relevant:
- Pyrazolo[1,5-a]pyrimidine Derivatives: Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant antimicrobial properties. Derivatives have shown effectiveness against drug-resistant strains of Mycobacterium tuberculosis, with minimal cytotoxicity observed in Vero cells.
- Kinase Inhibition: Some compounds in this family have been shown to inhibit specific kinases involved in cell signaling pathways, which can affect cell proliferation and survival.
- Related Compound: 5-[(4-Benzylpiperazin-1-yl)methyl]-4-phenyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine is a related compound with potential biological activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Triazolopyrimidine derivatives vary significantly based on substituents at positions 2, 5, and 6. Below is a comparative analysis of key analogues:
Key Observations :
- Electron-Withdrawing Groups (e.g., CF₃) : Enhance metabolic stability and lipophilicity but reduce solubility .
- Benzylpiperazinyl Moieties : Improve CNS penetration but may introduce toxicity risks .
- Halogenated Aryl Groups (e.g., 4-chlorophenyl) : Increase binding affinity to targets like PfDHODH .
Q & A
Q. Table 1: Comparison of Synthetic Protocols
| Method | Catalyst/Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Molten-state TMDP | TMDP (neat) | 72 | 90 | |
| Ethanol/water + TMDP | TMDP in EtOH/H₂O (1:1) | 85 | 95 |
Methodological Tip : Use HPLC-MS to monitor intermediates and reduce side products like unsubstituted triazolopyrimidines.
How can researchers confirm the structural integrity of this compound post-synthesis?
Basic Research Question
Structural validation requires orthogonal techniques:
- X-ray Crystallography : Resolves atomic positions (e.g., bond angles of the triazole ring: ~120°) and confirms regiochemistry .
- NMR Spectroscopy :
- Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .
Advanced Consideration : For polymorphic forms (e.g., solvates), use DSC (differential scanning calorimetry) to detect melting point variations (e.g., 287.5–293.5°C for related compounds) .
What in vitro assays are suitable for preliminary evaluation of biological activity?
Basic Research Question
Focus on target-specific assays:
- Enzyme Inhibition : Screen against kinases (e.g., PI3K, CDK) using fluorescence polarization (IC₅₀ values < 1 μM for potent analogs) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ comparisons to reference drugs .
- Solubility Assessment : Measure logP values (e.g., 2.8–3.5) via shake-flask method to predict bioavailability .
Q. Table 2: Representative Biological Data for Analogous Compounds
| Compound Class | Target | IC₅₀ (nM) | Cell Line EC₅₀ (μM) | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | PI3Kγ | 12 | 0.8 (HeLa) | |
| Triazolo[1,5-a]pyrimidine | CDK2 | 45 | 1.2 (MCF-7) |
How can conflicting data on biological activity be systematically addressed?
Advanced Research Question
Contradictions may arise from assay conditions or compound stability:
- Orthogonal Assays : Validate kinase inhibition using both radiometric (³²P-ATP) and fluorescence-based methods .
- Metabolic Stability Testing : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
- Structural Reanalysis : Compare crystallographic data (e.g., torsion angles of the benzylpiperazine group) to rule out conformational artifacts .
Case Study : A related pyrazolo[1,5-a]pyrimidine showed 10-fold higher IC₅₀ in serum-containing media due to protein binding, resolved by adjusting assay buffer composition .
What strategies optimize pharmacokinetic properties for in vivo studies?
Advanced Research Question
- Pro-Drug Design : Mask polar groups (e.g., piperazine) with acetyl or PEGylated moieties to enhance oral bioavailability .
- Formulation Screening : Test nanoemulsions or cyclodextrin complexes to improve aqueous solubility (target: >50 μg/mL) .
- Metabolite Identification : Use LC-QTOF-MS to detect phase I/II metabolites and refine dosing regimens .
Key Parameter : Aim for a plasma half-life (t₁/₂) >4 hours in rodent models to ensure sustained exposure .
How can computational methods guide the rational design of derivatives?
Advanced Research Question
- Docking Studies : Model interactions with ATP-binding pockets (e.g., PI3Kγ: hydrogen bonds with Val882, hydrophobic contacts with Trp812) .
- QSAR Modeling : Correlate substituent electronegativity (e.g., CF₃ vs. CH₃) with activity using Hammett constants (σₚ = 0.54 for CF₃) .
- ADMET Prediction : Tools like SwissADME predict blood-brain barrier penetration (e.g., low for this compound due to high polar surface area: 85 Ų) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
